

The Therapeutic Potential of Ilacirnon: A Technical Guide

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Compound of Interest

Compound Name: *Ilacirnon*

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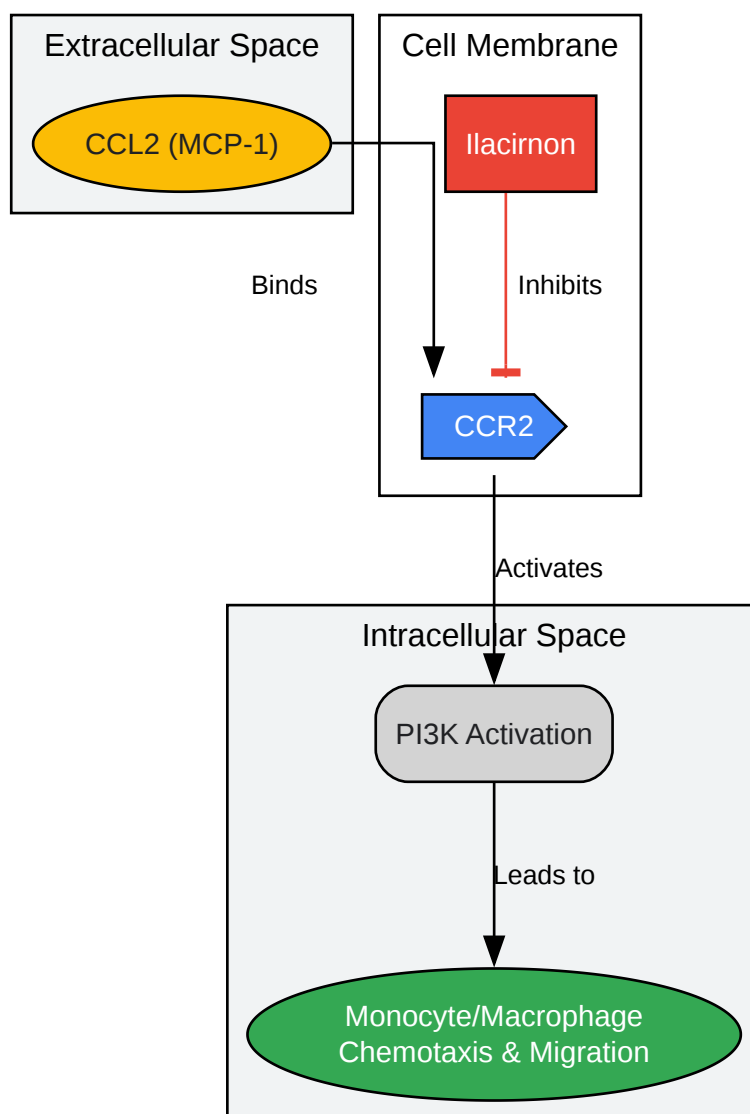
An In-depth Review for Researchers and Drug Development Professionals

Ilacirnon (formerly CCX140-B) is an orally active, small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] It has been investigated for its therapeutic potential in inflammatory and renal diseases, primarily diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on **Ilacirnon**, its mechanism of action, and its potential as a therapeutic agent.

Mechanism of Action: CCR2 Antagonism

Ilacirnon exerts its effects by selectively inhibiting CCR2, a key receptor in the inflammatory cascade.[2][3] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] In various disease states, including diabetic nephropathy, the upregulation of the CCL2/CCR2 axis is implicated in the infiltration of these inflammatory cells into tissues, leading to damage and fibrosis.[4] By blocking CCR2, **Ilacirnon** aims to reduce this inflammatory cell influx and thereby ameliorate disease progression.[3]

The binding of CCL2 to CCR2 on monocytes and macrophages initiates a signaling cascade that mediates chemotaxis and cell migration. A key pathway involved is the activation of the phosphatidylinositol 3-kinase (PI3K) cascade.



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Ilacirnon's Mechanism of Action on the CCR2 Signaling Pathway.

Preclinical Data

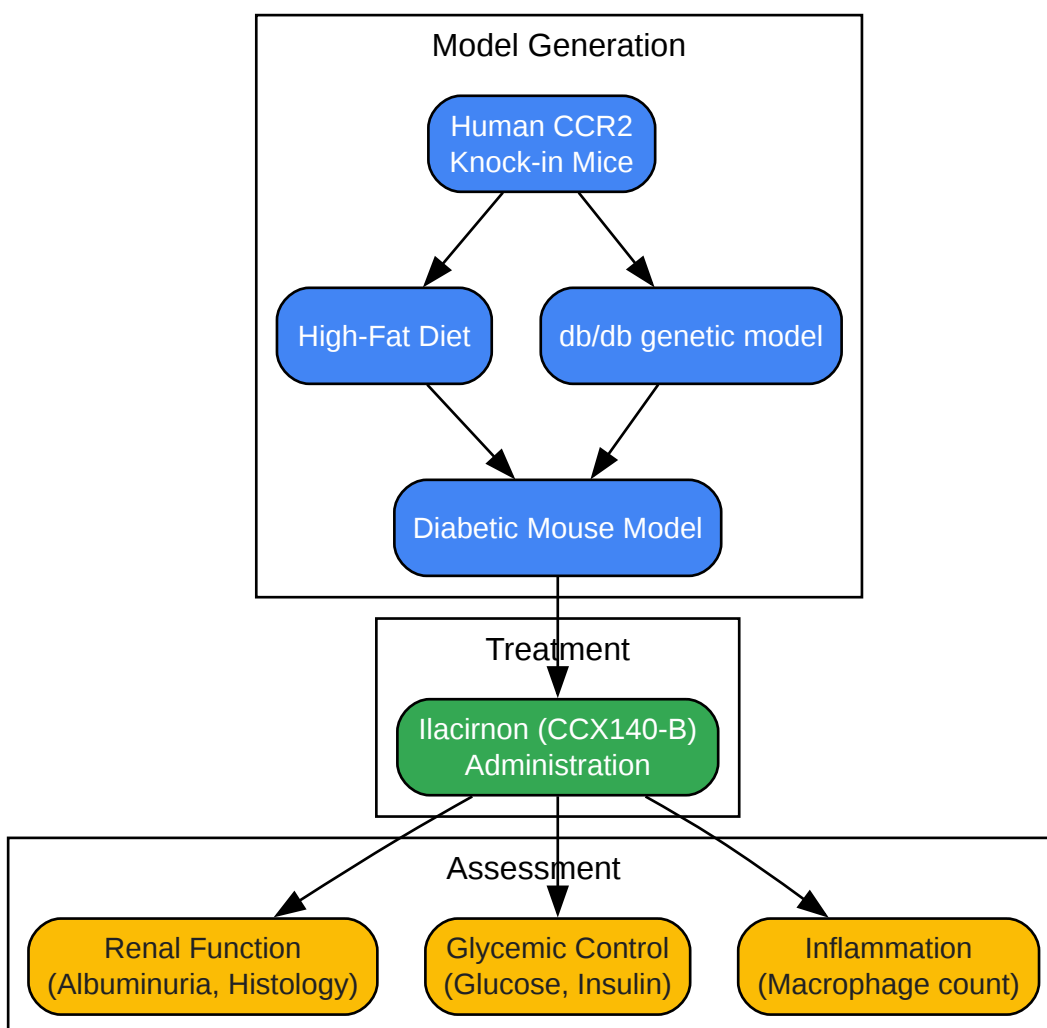
Preclinical studies have demonstrated the potential of **Ilacirnon** in models of diabetic nephropathy and FSGS.

Diabetic Nephropathy Model

In a study using diabetic transgenic mice with human CCR2 knock-in, **Ilacirnon** (referred to as CCX140-B) showed significant renal and glycemic benefits.[2][5]

Experimental Protocol:

- Animal Model: Transgenic human CCR2 knock-in mice were rendered diabetic either through a high-fat diet (diet-induced obesity) or by deletion of the leptin receptor gene (db/db).[5]
- Treatment: Mice were treated with CCX140-B.[5]
- Assessments: Key parameters evaluated included albuminuria, glomerular hypertrophy, podocyte density, fasting blood glucose, insulin levels, and the number of adipose tissue inflammatory macrophages.[5]

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Experimental workflow for preclinical diabetic nephropathy studies.

Quantitative Preclinical Efficacy Data:

Parameter	Model	Treatment Effect	Reference
Albuminuria	Diet-induced obesity & db/db	Decreased	[2] [5]
Glomerular Hypertrophy	Diet-induced obesity & db/db	Decreased	[2] [5]
Podocyte Density	Diet-induced obesity & db/db	Increased	[2] [5]
Fasting Blood Glucose	Diet-induced obesity	Decreased	[2] [5]
Insulin	Diet-induced obesity	Decreased	[2] [5]
Adipose Tissue Inflammatory Macrophages	Diet-induced obesity	Decreased	[5]
Urinary Albumin Excretion (UAER)	db/db mice	Significantly reduced as early as 48 hours	[6]
Albumin:Creatinine Ratio (ACR)	db/db mice	Significantly reduced as early as 48 hours	[6]
Serum Creatinine	db/db mice	Improved after 14 days	[6]
Blood Urea Nitrogen (BUN)	db/db mice	Improved after 14 days	[6]

Focal Segmental Glomerulosclerosis (FSGS) Model

In murine models of FSGS (Adriamycin-induced and 5/6 nephrectomy), a CCR2 antagonist (CCX872) demonstrated a marked reduction in proteinuria and glomerular injury.[\[4\]](#)

Experimental Protocol:

- Animal Models: Adriamycin-induced nephropathy and 5/6 nephrectomy murine models of FSGS were utilized.[4]
- Treatment: Mice were treated with the CCR2 antagonist CCX872, either as a monotherapy or in combination with a renin-angiotensin system (RAAS) blocker.[4]
- Assessments: The primary outcomes measured were proteinuria and histological changes in the glomeruli, including sclerosis, mesangial expansion, and podocyte density.[4][7]

Quantitative Preclinical Efficacy Data:

Parameter	Model	Treatment Effect	Reference
Proteinuria	Adriamycin-induced & 5/6 nephrectomy	Marked reduction	[4]
Glomerular Sclerosis	Adriamycin-induced & 5/6 nephrectomy	Decreased	[7]
Mesangial Expansion	Adriamycin-induced & 5/6 nephrectomy	Decreased	[7]
Tubular Collapse	Adriamycin-induced & 5/6 nephrectomy	Decreased	[7]
Podocyte Density	Adriamycin-induced & 5/6 nephrectomy	Increased	[7]

Clinical Trials

Ilacirnon has been evaluated in Phase 2 clinical trials for diabetic nephropathy and FSGS.

Diabetic Nephropathy

A randomized, double-blind, placebo-controlled Phase 2 trial (NCT01447147) assessed the efficacy and safety of **Ilacirnon** in patients with type 2 diabetes and nephropathy who were already receiving standard of care, including ACE inhibitors or ARBs.[8]

Experimental Protocol:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
- Patient Population: 332 patients with type 2 diabetes and nephropathy.[8]
- Treatment Arms: Patients were randomly assigned (1:1:1) to receive oral placebo, 5 mg **Ilacirnon**, or 10 mg **Ilacirnon** once daily for 52 weeks.[8]
- Primary Endpoint: The primary endpoint was the change in urinary albumin-to-creatinine ratio (UACR) from baseline over 52 weeks.[8]

Quantitative Clinical Efficacy and Safety Data (Diabetic Nephropathy):

Parameter	Placebo (n=111)	Ilacirnon 5 mg (n=110)	Ilacirnon 10 mg (n=111)	Reference
Efficacy				
UACR Change from Baseline (52 weeks)	-2% (95% CI -11% to 9%)	-18% (95% CI -26% to -8%)	-11% (95% CI -20% to -1%)	[8]
Difference vs. Placebo (UACR Change)	-	-16% (p=0.01)	-10% (p=0.08)	[8]
Attenuated Annual eGFR Decline	2.3 mL/min/1.73 m ²	1.3 mL/min/1.73 m ²	-	[3]
Safety				
Adverse Events	73%	65%	61%	[8]

Focal Segmental Glomerulosclerosis (FSGS)

The LUMINA-1 trial was a Phase 2, dose-ranging study evaluating **Ilacirnon** in 46 patients with primary FSGS. However, the trial did not meet its primary endpoint.

Experimental Protocol:

- Study Design: A dose-ranging, blinded, placebo-controlled trial for the initial 12 weeks, followed by an open-label extension.
- Patient Population: 46 patients with primary FSGS.
- Treatment Arms: Three different doses of **Ilacirnon** versus placebo for 12 weeks.
- Primary Efficacy Measure: Change in proteinuria (measured by urine protein to creatinine ratio, UPCR) from baseline to week 12.

Quantitative Clinical Efficacy Data (FSGS):

Parameter	Placebo	Ilacirnon 15 mg BID	Reference
Median UPCR Reduction from Baseline at Week 12	Not significantly different from Ilacirnon	0.9 g/g (approx. 30%)	

The study found no meaningful reduction in proteinuria with **Ilacirnon** compared to the control group after 12 weeks of treatment. Consequently, the development of **Ilacirnon** for FSGS was discontinued.

Summary and Future Directions

Ilacirnon has demonstrated a clear mechanism of action through the antagonism of the CCR2 receptor, a key player in inflammatory cell recruitment. Preclinical studies in models of diabetic nephropathy and FSGS showed promising results, with reductions in albuminuria, improvements in glycemic control, and favorable histological changes.

In the clinical setting, **Ilacirnon** showed a statistically significant reduction in albuminuria in patients with diabetic nephropathy when added to the standard of care.^[8] However, its development for FSGS was halted due to a lack of efficacy in a Phase 2 trial.

The therapeutic potential of **Ilacirnon** appears to be most promising in inflammatory conditions where CCR2-mediated monocyte and macrophage infiltration is a key pathological driver. The positive results in diabetic nephropathy suggest that this remains a viable indication for further investigation. Future research could focus on optimizing dosing regimens, identifying patient

populations most likely to respond, and exploring long-term renal and cardiovascular outcomes. While the journey of **Ilacirnon** has faced a setback in FSGS, its targeted mechanism of action and positive data in diabetic nephropathy warrant continued exploration of its therapeutic potential in chronic inflammatory and renal diseases.

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